4-bromo-2-chloro-1,5-dimethyl-1H-imidazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H6BrClN2 |
|---|---|
Molecular Weight |
209.47 g/mol |
IUPAC Name |
4-bromo-2-chloro-1,5-dimethylimidazole |
InChI |
InChI=1S/C5H6BrClN2/c1-3-4(6)8-5(7)9(3)2/h1-2H3 |
InChI Key |
YDUSBCMIGVOVEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1C)Cl)Br |
Origin of Product |
United States |
Synthesis Methodologies of 4 Bromo 2 Chloro 1,5 Dimethyl 1h Imidazole
Direct Halogenation of Imidazole (B134444) Precursors
Direct halogenation involves the sequential introduction of bromine and chlorine onto a 1,5-dimethyl-1H-imidazole scaffold. The success of this approach is dictated by the inherent reactivity of the imidazole ring, where the C-4 and C-5 positions are most susceptible to electrophilic attack, while the C-2 position is generally less reactive. nih.gov
Electrophilic Bromination at C-4 Position
The initial step in a direct synthesis pathway would be the selective bromination of 1,5-dimethyl-1H-imidazole at the C-4 position. The imidazole ring is an electron-rich heterocycle, making it reactive towards electrophiles. The C-5 position is typically the most reactive site for electrophilic substitution. nih.gov However, with the C-5 position already occupied by a methyl group in the precursor, the electrophilic attack is directed to the next most activated position, C-4.
A common challenge in the bromination of activated imidazoles is preventing over-halogenation. For instance, the bromination of 1,2-dimethyl-1H-imidazole can lead to the formation of a 4,5-dibromo derivative. bohrium.comresearchgate.net Therefore, careful control of stoichiometry and reaction conditions is crucial to achieve selective mono-bromination at the C-4 position of 1,5-dimethyl-1H-imidazole.
Electrophilic Chlorination at C-2 Position
Following bromination at the C-4 position, the subsequent step would be the chlorination of 4-bromo-1,5-dimethyl-1H-imidazole at the C-2 position. The C-2 position of the imidazole ring is the most acidic but generally the least reactive towards electrophilic substitution. nih.gov Direct electrophilic chlorination at this site is challenging and often requires harsh conditions or specific activation strategies. The presence of a deactivating bromo-substituent at C-4 further reduces the ring's nucleophilicity, making direct electrophilic chlorination at C-2 even more difficult. Alternative strategies, such as those involving N-oxides, are often more effective for functionalizing the C-2 position. nih.govresearchgate.net
Regioselectivity and Yield Optimization in Direct Halogenation Reactions
Achieving the desired 4-bromo-2-chloro substitution pattern through direct halogenation requires meticulous control over regioselectivity. The inherent reactivity of the imidazole ring favors substitution at C-5, followed by C-4. nih.gov In the case of a 1,5-dimethyl-1H-imidazole precursor, the C-5 position is blocked, directing the initial electrophilic attack (bromination) to the C-4 position.
The primary challenge is the subsequent chlorination at the sterically hindered and electronically deactivated C-2 position. Optimizing the yield for the final product involves:
Stepwise Halogenation: Introducing the halogens one at a time, with purification of the mono-halogenated intermediate (4-bromo-1,5-dimethyl-1H-imidazole), is essential to prevent the formation of mixed dihalogenated isomers.
Choice of Halogenating Agent: Utilizing milder, more selective halogenating agents can improve control over the reaction.
Reaction Conditions: Adjusting temperature, solvent, and the presence of catalysts or additives can influence the rate and selectivity of the halogenation steps. For example, lower temperatures during bromination can enhance para-selectivity (analogous to the C-4 position) in aromatic systems. mdpi.comresearchgate.net
Influence of Reaction Conditions and Halogenating Agents
The choice of halogenating agent and the conditions under which the reaction is performed are critical for the successful synthesis of halogenated imidazoles. Both molecular halogens and N-halosuccinimides are commonly employed.
Molecular Halogens (e.g., Br₂, Cl₂): Molecular bromine (Br₂) is a powerful brominating agent, often used in solvents like acetic acid or chloroform. guidechem.com While effective, its high reactivity can lead to over-bromination and the formation of byproducts. Molecular chlorine is a highly reactive gas, making it difficult to handle in a laboratory setting for controlled, small-scale reactions.
N-Halosuccinimides (NBS, NCS): N-Bromosuccinimide (NBS) and N-Chlorosuccinimide (NCS) are crystalline solids that are easier to handle and often provide higher regioselectivity than their molecular halogen counterparts. researchgate.netresearchgate.netacs.org They are frequently used for the halogenation of electron-rich aromatic and heterocyclic systems. suru-chem.com NBS, for example, has been successfully used in the synthesis of 4-bromo-1,2-dimethyl-1H-imidazole from 1,2-dimethyl-1H-imidazole. researchgate.net The reaction mechanism can proceed through a radical or an ionic pathway, depending on the reaction conditions.
| Halogenating Agent | Formula | Typical Use | Advantages | Disadvantages |
| N-Bromosuccinimide | C₄H₄BrNO₂ | Selective bromination of activated rings | Solid, easy to handle; often provides better regioselectivity | Can be less reactive than Br₂ |
| N-Chlorosuccinimide | C₄H₄ClNO₂ | Selective chlorination of activated rings | Solid, easy to handle; milder than Cl₂ | May require catalysts or activation for less reactive substrates |
| Molecular Bromine | Br₂ | General bromination | Highly reactive and cost-effective | Liquid, corrosive, can lead to over-halogenation |
| Molecular Chlorine | Cl₂ | General chlorination | Powerful chlorinating agent | Gas, toxic, difficult to handle; low selectivity |
Stepwise Functionalization and Derivatization Approaches
Given the difficulty of direct electrophilic chlorination at the C-2 position, stepwise approaches involving the chemical modification of the imidazole ring are often more viable. The use of imidazole N-oxides represents a powerful strategy for activating the C-2 position towards nucleophilic attack.
Synthesis from Imidazole N-Oxides via Nucleophilic Halogenation
This methodology provides an elegant solution for introducing a halogen at the C-2 position of the imidazole ring. nih.govresearchgate.net The synthesis would proceed by first preparing 4-bromo-1,5-dimethyl-1H-imidazole 3-oxide. The N-oxide functionality fundamentally alters the electronic properties of the imidazole ring, making the C-2 position susceptible to nucleophilic attack.
The general mechanism involves:
N-Oxide Formation: The starting 2-unsubstituted imidazole (in this case, 4-bromo-1,5-dimethyl-1H-imidazole) is oxidized to the corresponding N-oxide.
Activation of the N-oxide: The oxygen atom of the N-oxide is acylated, typically using an agent like tosyl chloride (TsCl) or phosphoryl chloride (POCl₃). nih.govresearchgate.net This step transforms the hydroxyl group of the N-oxide into a good leaving group.
Nucleophilic Attack: A halide nucleophile (e.g., Cl⁻ from the activating agent or an added salt) attacks the now electrophilic C-2 position.
Rearrangement and Elimination: This is followed by a rearrangement (cine-substitution) and elimination of the leaving group (e.g., the tosyl group), resulting in the formation of the 2-chloroimidazole derivative. researchgate.netosi.lv
This method effectively reverses the usual polarity of the C-2 position, allowing for efficient and regioselective chlorination.
| Precursor | Activating Agent | Halogen Source | Product | Yield | Reference |
| 1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole N-oxide | TsCl | TsCl | 2-chloro-1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole | 80% | nih.govresearchgate.net |
| 1-Aryl-4,5-dimethyl-1H-imidazole N-oxides | TsBr | TsBr | 2-bromo-1-aryl-4,5-dimethyl-1H-imidazoles | 61-82% | researchgate.net |
This data for structurally related compounds indicates that the N-oxide route is a high-yielding and reliable method for the synthesis of 2-haloimidazoles, making it a promising strategy for the final chlorination step in the synthesis of 4-bromo-2-chloro-1,5-dimethyl-1H-imidazole.
Deoxygenative Halogenation Processes
A significant strategy for introducing a halogen atom, specifically at the C-2 position of an imidazole ring, involves the deoxygenative halogenation of imidazole N-oxides. This process is particularly useful when direct C-H halogenation at the C-2 position is challenging. In this approach, the corresponding imidazole N-oxide is first activated, typically through O-acylation, which facilitates a nucleophilic attack by a halide ion.
Researchers have developed methods for the deoxygenative nucleophilic halogenation of 2-unsubstituted imidazole N-oxides to produce 2-haloimidazoles. beilstein-journals.orgresearchgate.net One such method utilizes tosyl halides (TsHal) as the halogen source in a solvent like tetrahydrofuran (B95107) (THF). beilstein-journals.org The reaction proceeds by activating the N-oxide, which then undergoes substitution with the halide. Another effective system employs oxalyl chloride as a chlorinating agent in a one-pot, solvent-free, and metal-free reaction, providing excellent yields of 2-chloroimidazoles at room temperature. beilstein-journals.org Unexpected deoxygenation has also been observed when certain imidazole 3-oxides, particularly those with bulky substituents and electron-withdrawing groups, react with specific reagents. semanticscholar.org
Mechanistic Aspects of Cine-Substitution with Halogen Anions
The mechanism underlying deoxygenative halogenation at the C-2 position is often a cine-substitution. In this reaction, the incoming nucleophile (halide anion) attacks a position adjacent to the one bearing the leaving group. For imidazole N-oxides, the process begins with the O-acylation of the N-oxide function, for instance with a tosyl halide, forming an O-acylated intermediate. researchgate.net
This acylation makes the C-2 position highly electrophilic and susceptible to nucleophilic attack. The halide anion then attacks the C-2 position, leading to the cleavage of the N-O bond and the departure of the O-acyl group. This sequence results in the formation of the 2-haloimidazole derivative in a process where the substituent appears to have replaced the N-oxide oxygen atom. researchgate.netosi.lv This method provides a reliable route to 2-haloimidazoles, expanding the range of accessible halogenated imidazole compounds. researchgate.net
Sequential Introduction of Halogen Substituents
Achieving a specific di-halogenated pattern, such as in this compound, often necessitates the sequential introduction of the halogen atoms. This strategy allows for precise control over the position of each substituent. For instance, a cost-effective and scalable synthesis for 4-bromo-1,2-dimethyl-1H-imidazole has been developed, which serves as a key precursor. bohrium.comthieme-connect.de This synthesis circumvents the formation of regioisomers by starting with 1,2-dimethyl-1H-imidazole, performing a di-bromination, and then executing a selective de-bromination using isopropyl magnesium chloride to yield the desired 4-bromo product. bohrium.comthieme-connect.de
Following the synthesis of the 4-bromo-1,5-dimethyl-1H-imidazole intermediate, the next step would be the introduction of the chlorine atom at the C-2 position. This could be achieved through the N-oxide route described previously, where the 4-bromo intermediate is first converted to its N-oxide, followed by deoxygenative chlorination. Alternatively, direct C-H chlorination might be possible under specific conditions, although selectivity can be a challenge. Patent literature describes multi-step routes involving condensation, bromination, and debromination to achieve specific patterns on related imidazole structures. google.com
Table 1: Comparison of Halogenation Strategies for Imidazoles
| Strategy | Position Targeted | Key Reagents | Mechanism | Advantages |
|---|---|---|---|---|
| Deoxygenative Halogenation | C-2 | Imidazole N-oxide, Tosyl Halide, Oxalyl Chloride | Cine-Substitution | High regioselectivity for the C-2 position. |
| Electrophilic Halogenation | C-4 / C-5 | Imidazole, NBS, Br₂ | Electrophilic Aromatic Substitution | Direct C-H functionalization. |
| Sequential Halogenation/Debromination | C-4 / C-5 | Dihalo-imidazole, Grignard Reagents (i-PrMgCl) | Nucleophilic Substitution / Reduction | Precise control over final halogenation pattern. |
Strategies for Achieving Specific Halogenation Patterns
The synthesis of specifically patterned haloimidazoles relies on the differential reactivity of the carbon positions on the imidazole ring. The C-4 and C-5 positions are generally more susceptible to electrophilic substitution, while the C-2 position is less reactive.
To achieve a pattern like 4-bromo-2-chloro, a multi-step strategy is essential:
Bromination at C-4 : Starting with 1,5-dimethyl-1H-imidazole, an electrophilic brominating agent such as N-Bromosuccinimide (NBS) or bromine can be used to introduce the bromo group at the C-4 position.
Chlorination at C-2 : With the 4-bromo-1,5-dimethyl-1H-imidazole in hand, the less reactive C-2 position can be targeted. The deoxygenative halogenation of the corresponding N-oxide is the most reliable method for this transformation. researchgate.net
Understanding intramolecular halogen migrations, or halotropy, is also relevant, as it can influence the stability and potential rearrangement of intermediates. csic.esresearchgate.net Theoretical calculations have been used to study the energetics of halogen shifts between nitrogen and carbon atoms in the imidazole ring, providing insight into the mechanisms of C-halogenation. csic.esresearchgate.net
Catalytic Synthesis Pathways for Imidazole Halogenation
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. These approaches are also being applied to the synthesis and functionalization of halogenated imidazoles.
Role of Transition Metal Catalysts in Halogenation
Transition metals such as palladium, copper, nickel, and rhodium are widely used to catalyze the functionalization of heterocyclic compounds, including imidazoles. beilstein-journals.orgresearchgate.net These catalysts are particularly effective in C-H activation and cross-coupling reactions. While direct catalytic C-H halogenation of imidazoles is an area of ongoing research, transition metals play a crucial role in the synthesis of precursors and the subsequent modification of halogenated imidazoles. bohrium.com
For example, copper-catalyzed methods have been successfully developed for the amidation of halogenated imidazoles, demonstrating their utility in post-halogenation modifications. rsc.org Nickel-catalyzed C-H arylation and alkenylation of imidazoles have also been reported, showcasing the potential for transition metals to selectively functionalize specific positions on the imidazole ring, which could be adapted for halogenation. researchgate.net Although many protocols aim for transition-metal-free conditions to enhance environmental compatibility, the catalytic efficiency of these metals remains vital for many complex organic transformations. researchgate.net
Exploration of Green Chemistry Principles in Synthetic Routes
The principles of green chemistry are increasingly being integrated into the synthesis of imidazole derivatives to minimize environmental impact. researchgate.net This includes the use of eco-friendly catalysts, alternative energy sources, and solvent-free reaction conditions.
Key green approaches applicable to imidazole synthesis include:
Bio-catalysts : Natural and biodegradable catalysts, such as lemon juice, have been used for the one-pot synthesis of triaryl-imidazole derivatives. researchgate.net
Microwave and Ultrasound Irradiation : These alternative energy sources can accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. researchgate.net
Solvent-Free Conditions : Conducting reactions without a solvent (neat) or in water reduces the use of volatile organic compounds (VOCs), which are often hazardous. asianpubs.org One-pot, solvent-free syntheses of various imidazole derivatives have been reported with high efficiency. asianpubs.org
While these green methodologies have been primarily demonstrated for the synthesis of the core imidazole ring or other derivatives, their application to halogenation processes is a promising area for future development, aiming to create more sustainable pathways for producing compounds like this compound. nih.gov
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy Analysis
Vibrational spectroscopy provides critical insights into the bonding and functional groups present within a molecule. By analyzing the absorption and scattering of infrared and laser light, a detailed vibrational fingerprint of the compound can be obtained.
Fourier Transform Infrared (FT-IR) Spectroscopy: Characteristic Band Assignments for C-X, C-N, and C-C Vibrations
The FT-IR spectrum of 4-bromo-2-chloro-1,5-dimethyl-1H-imidazole is anticipated to exhibit a series of characteristic absorption bands that confirm the presence of its key structural features. The vibrations associated with the carbon-halogen (C-X), carbon-nitrogen (C-N), and carbon-carbon (C-C) bonds are of particular diagnostic importance.
The C-Cl stretching vibration is typically observed in the fingerprint region of the infrared spectrum, generally between 850 and 550 cm⁻¹. orgchemboulder.com For this compound, a strong absorption band in this range would be indicative of the chloro-substituent at the C2 position of the imidazole (B134444) ring. Similarly, the C-Br stretching vibration is expected to appear at a lower wavenumber, typically in the 690-515 cm⁻¹ region, due to the greater mass of the bromine atom. orgchemboulder.com
The imidazole ring itself is characterized by a series of C-N and C=N stretching vibrations. These are often observed in the 1600-1400 cm⁻¹ region. The C-C stretching vibrations of the imidazole ring are also expected in this region, often coupled with the C-N stretching modes. The presence of methyl groups will give rise to characteristic C-H stretching and bending vibrations. Asymmetric and symmetric C-H stretching vibrations of the methyl groups are expected around 2950 cm⁻¹ and 2850 cm⁻¹, respectively, while C-H bending vibrations would appear in the 1450-1375 cm⁻¹ region.
Table 1: Predicted FT-IR Characteristic Band Assignments for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch (Methyl) | 2950 - 2850 | Medium to Strong |
| C=N Stretch (Imidazole Ring) | 1600 - 1500 | Medium |
| C=C Stretch (Imidazole Ring) | 1500 - 1400 | Medium |
| C-H Bend (Methyl) | 1450 - 1375 | Medium |
| C-N Stretch (Imidazole Ring) | 1300 - 1200 | Medium to Strong |
| C-Cl Stretch | 850 - 550 | Strong |
| C-Br Stretch | 690 - 515 | Strong |
Raman Spectroscopy: Complementary Vibrational Mode Analysis
Raman spectroscopy offers a complementary perspective on the vibrational modes of this compound. While FT-IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy detects vibrations that involve a change in the polarizability of the molecule. Therefore, non-polar bonds and symmetric vibrations often produce strong signals in Raman spectra.
For this compound, the C-C and C=C stretching vibrations of the imidazole ring are expected to be prominent in the Raman spectrum. The C-X (C-Cl and C-Br) stretching vibrations are also anticipated to be Raman active, providing further confirmation of the halogen substituents. The symmetric breathing mode of the imidazole ring, which involves the concerted expansion and contraction of the ring, typically gives rise to a strong and sharp band in the Raman spectrum and would be a key diagnostic feature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
Proton (¹H) NMR: Detailed Chemical Shift Analysis of Methyl and Ring Protons
The ¹H NMR spectrum of this compound is expected to be relatively simple, reflecting the number of chemically non-equivalent protons in the molecule. The spectrum would be characterized by two singlets corresponding to the two methyl groups.
Table 2: Predicted ¹H NMR Chemical Shift Assignments for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N1-CH₃ | 3.5 - 4.0 | Singlet | 3H |
| C5-CH₃ | 2.2 - 2.6 | Singlet | 3H |
Carbon-13 (¹³C) NMR: Elucidation of Carbon Environments and Substituent Effects
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, five distinct carbon signals are expected.
The chemical shifts of the imidazole ring carbons (C2, C4, and C5) will be significantly influenced by the attached substituents. The C2 carbon, bonded to both a nitrogen and a chlorine atom, is expected to be significantly deshielded and appear at a low field, likely in the range of δ 140-150 ppm. The C4 carbon, situated between the bromo- and chloro-substituted carbons, will also be influenced by their electron-withdrawing effects. Its resonance is anticipated in the region of δ 115-125 ppm. The C5 carbon, bearing a methyl group and adjacent to the bromine atom, is expected to resonate in a similar region.
The two methyl carbons will also have distinct chemical shifts. The N1-methyl carbon is typically found in the range of δ 30-35 ppm, while the C5-methyl carbon is expected at a higher field, likely in the range of δ 10-15 ppm.
Table 3: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | 140 - 150 |
| C4 | 115 - 125 |
| C5 | 115 - 125 |
| N1-CH₃ | 30 - 35 |
| C5-CH₃ | 10 - 15 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structural Assignments
COSY (Correlation Spectroscopy): The COSY spectrum reveals proton-proton couplings. sdsu.edu For this compound, no cross-peaks are expected in the COSY spectrum, as there are no vicinal or long-range proton-proton couplings. This would confirm the isolated nature of the two methyl groups.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. youtube.comsdsu.edu This experiment would show a cross-peak between the ¹H signal of the N1-methyl group and the ¹³C signal of the N1-methyl carbon. Similarly, a cross-peak would be observed between the ¹H signal of the C5-methyl group and the ¹³C signal of the C5-methyl carbon. This would definitively link the proton and carbon signals of each methyl group.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. youtube.comsdsu.edu This technique is particularly powerful for establishing the connectivity of the imidazole ring and the positions of the substituents. Key expected HMBC correlations would include:
A correlation from the N1-methyl protons to the C2 and C5 carbons of the imidazole ring.
A correlation from the C5-methyl protons to the C4 and C5 carbons of the imidazole ring.
These correlations would provide unequivocal evidence for the proposed structure of this compound.
Table 4: Predicted Key HMBC Correlations for this compound
| Proton | Correlated Carbon(s) |
| N1-CH₃ | C2, C5 |
| C5-CH₃ | C4, C5 |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic structure of molecules. For this compound, UV-Vis spectroscopy provides insights into the electronic transitions between different energy levels within the molecule, which are influenced by its specific arrangement of atoms and functional groups. The absorption of UV or visible light excites electrons from lower energy molecular orbitals (typically π or non-bonding n orbitals) to higher energy anti-bonding orbitals (π*). The wavelengths at which these absorptions occur, and their intensities, are characteristic of the molecule's chromophores.
The imidazole ring itself is a chromophore, exhibiting characteristic absorption bands in the UV region. Imidazole typically displays a strong absorption band around 200-230 nm, which is attributed to a π → π* transition of the conjugated system within the five-membered ring. A weaker band, corresponding to an n → π* transition, is sometimes observed at longer wavelengths, typically in the range of 250-280 nm. The substituents on the imidazole core—specifically the bromine, chlorine, and two methyl groups in this compound—are expected to modulate the energies of these transitions, leading to shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε).
Analysis of Chromophoric Contributions from Halogen Atoms and the Imidazole Core
The UV-Vis spectrum of this compound is a composite of the electronic contributions from the imidazole core and the attached halogen atoms. The imidazole ring, as the primary chromophore, is responsible for the fundamental π → π* and n → π* transitions. The introduction of halogen atoms at the 4- and 2-positions, however, significantly perturbs the electronic environment of the imidazole ring.
Bathochromic and Hyperchromic Effects: Both bromine and chlorine atoms possess lone pairs of electrons that can participate in resonance with the π-system of the imidazole ring (a +R or mesomeric effect). This electron donation tends to extend the conjugation of the chromophore, which generally results in a bathochromic shift (a shift to longer wavelengths) of the π → π* transition. This is because the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced. Additionally, these substituents can lead to a hyperchromic effect, which is an increase in the intensity of the absorption.
Inductive Effects: Conversely, halogens are also highly electronegative and exert a strong electron-withdrawing inductive effect (-I effect). This effect can sometimes counteract the mesomeric effect. The net electronic influence of the halogen substituents is a balance between these two opposing effects. For bromine and chlorine, the mesomeric effect often dominates in influencing the position of the primary absorption bands in aromatic systems.
The presence of two different halogens, bromo and chloro, at different positions on the imidazole ring introduces a complex interplay of these effects. The bromine atom at the 4-position and the chlorine atom at the 2-position will have distinct impacts on the electron distribution within the ring, influencing the precise wavelength and intensity of the absorption maxima. The methyl groups at the 1- and 5-positions also contribute through their electron-donating inductive effects, further modifying the electronic transitions.
A hypothetical breakdown of the expected chromophoric contributions is presented in the table below.
| Component | Expected Electronic Transition | Estimated Wavelength Range (nm) | Effect of Substituent |
| Imidazole Core | π → π | 200 - 230 | - |
| Imidazole Core | n → π | 250 - 280 | - |
| Bromo and Chloro Substituents | Perturbation of π → π | > 230 | Bathochromic Shift |
| Bromo and Chloro Substituents | Perturbation of n → π | > 280 | Bathochromic Shift |
Correlation of Electronic Absorption Spectra with Theoretical Predictions
In the absence of extensive experimental UV-Vis data for this compound, theoretical calculations provide a powerful tool for predicting and understanding its electronic absorption spectrum. Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for calculating the excited state properties of molecules, including their electronic transition energies and oscillator strengths, which can be used to simulate a theoretical UV-Vis spectrum. schrodinger.commedium.communi.cz
The process of correlating experimental and theoretical spectra involves several steps:
Geometry Optimization: The first step is to obtain the optimized ground-state geometry of the this compound molecule using a suitable level of theory and basis set within DFT.
Excited State Calculations: Using the optimized geometry, TD-DFT calculations are performed to determine the vertical excitation energies to a number of low-lying singlet excited states. These calculations also yield the oscillator strength for each transition, which is related to the intensity of the corresponding absorption band.
Spectrum Simulation: The calculated excitation energies (which can be converted to wavelengths) and oscillator strengths are then used to generate a theoretical UV-Vis spectrum. This is typically done by fitting the data to Gaussian or Lorentzian functions to simulate the broadening of spectral bands observed in experimental measurements.
Discrepancies between the theoretical and experimental spectra can arise from several factors, including the choice of the exchange-correlation functional and basis set in the DFT calculations, as well as solvent effects. Experimental spectra are often recorded in a solvent, which can interact with the solute molecule and alter its electronic structure and transition energies. Computational models can account for solvent effects through the use of implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent molecules.
For halogenated imidazoles, theoretical studies have been instrumental in elucidating the nature of the electronic transitions and the influence of halogen substitution. csic.esresearchgate.net For this compound, TD-DFT calculations would be expected to predict the bathochromic shifts induced by the bromo and chloro substituents on the main absorption bands of the imidazole core. By analyzing the molecular orbitals involved in the calculated electronic transitions, it is possible to assign the character of each absorption band (e.g., π → π* or n → π*) and to quantify the contribution of the halogen atoms to these transitions.
The following table illustrates the kind of data that would be generated from a TD-DFT calculation and how it would be used to interpret the UV-Vis spectrum.
| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |
| S0 → S1 | Predicted Value | Predicted Value | HOMO → LUMO |
| S0 → S2 | Predicted Value | Predicted Value | HOMO-1 → LUMO |
| S0 → S3 | Predicted Value | Predicted Value | HOMO → LUMO+1 |
Such a theoretical analysis would provide a detailed picture of the electronic structure of this compound and a framework for interpreting future experimental spectroscopic data.
Reactivity and Mechanistic Investigations of 4 Bromo 2 Chloro 1,5 Dimethyl 1h Imidazole
Nucleophilic Substitution Reactions at Halogenated Centers
Nucleophilic aromatic substitution (SNAr) on the electron-rich imidazole (B134444) ring is generally challenging unless the ring is activated by strongly electron-withdrawing groups. In 4-bromo-2-chloro-1,5-dimethyl-1H-imidazole, the inherent electronic properties of the imidazole ring and the nature of the halogen substituents govern the susceptibility of the C2 and C4 positions to nucleophilic attack.
The displacement of halogen atoms from the imidazole nucleus is a key transformation for introducing diverse functionalities. In dihalogenated imidazoles, the regioselectivity of nucleophilic substitution is dictated by the position and nature of the halogen. For N-protected 2,4,5-tribromoimidazoles, studies have shown that nucleophilic attack by alkane or arenethiolates, as well as isopropoxide, preferentially occurs at the C2 position, leading to the displacement of the bromine atom at this site. rsc.org This preference for substitution at C2 is attributed to the electronic nature of this position, which is flanked by two nitrogen atoms.
In the case of this compound, the chlorine atom is situated at the more electrophilic C2 position, while the bromine atom is at the C4 position. Based on the established reactivity patterns of haloimidazoles, it is anticipated that nucleophilic substitution would preferentially occur at the C2 position, leading to the displacement of the chlorine atom. However, the relative leaving group ability of chloride versus bromide in SNAr reactions can be complex and solvent-dependent.
The reactivity of this compound is modulated by both steric and electronic factors imparted by the methyl groups at the N1 and C5 positions. The N1-methyl group, being an electron-donating group, increases the electron density of the imidazole ring, which generally disfavors nucleophilic attack. However, its electronic influence is distributed across the ring.
The C5-methyl group, adjacent to the C4-bromo substituent, can exert a more localized steric effect. This steric hindrance can impede the approach of a nucleophile to the C4 position, thereby potentially favoring attack at the less sterically encumbered C2 position. nih.gov The interplay of these steric and electronic effects is crucial in determining the ultimate regiochemical outcome of nucleophilic substitution reactions. For instance, in the synthesis of N-aroylmethyl-4-arylimidazoles, the steric properties of substituents on the imidazole ring have been shown to govern the regioselectivity of N-alkylation. acs.org
The mechanism of nucleophilic aromatic substitution on haloimidazoles typically proceeds through an addition-elimination pathway involving a transient, negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is a key factor in determining the reaction rate. For SNAr reactions, the rate-determining step is generally the initial attack of the nucleophile on the aromatic ring. libretexts.org
The leaving group ability in SNAr reactions often follows the order F > Cl > Br > I, which is the reverse of the trend observed in SN2 reactions. libretexts.orgnih.gov This is because the high electronegativity of the halogen stabilizes the transition state leading to the Meisenheimer complex through a strong inductive effect, making the carbon atom more electrophilic and susceptible to nucleophilic attack. libretexts.orgnih.gov In the context of this compound, the chlorine atom at the electron-deficient C2 position is expected to be a better leaving group than the bromine atom at the C4 position in an SNAr context, assuming the reaction is governed by the typical electronic effects in this class of reactions. The loss of the leaving group is a subsequent, faster step. libretexts.org
Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the selective functionalization of halogenated heterocycles, including imidazoles. The differential reactivity of the C-Br and C-Cl bonds in this compound can be exploited to achieve regioselective carbon-carbon and carbon-heteroatom bond formation.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, are fundamental methods for the construction of complex organic molecules. nih.govlibretexts.org In substrates containing multiple different halogens, the selectivity of these reactions is generally governed by the relative rates of oxidative addition of the C-X bond to the palladium(0) catalyst. The typical order of reactivity is C-I > C-Br > C-Cl. libretexts.org
For this compound, this reactivity trend suggests that palladium-catalyzed cross-coupling reactions would preferentially occur at the C4-bromo position over the C2-chloro position. However, recent studies on dihaloazoles have demonstrated that this selectivity can be controlled and even reversed by the choice of palladium catalyst and ligands. acs.orgnih.gov For instance, in the Suzuki-Miyaura coupling of 2,5-dibromo-1-methylimidazole, while most phosphine (B1218219) ligands favor reaction at the C5 position, the use of a phospha-adamantane ligand in acetonitrile (B52724) can switch the selectivity to the C2 position. nih.gov This catalyst-controlled regioselectivity opens up the possibility of selectively functionalizing either the C2 or C4 position of this compound.
Table 1: Catalyst-Controlled Regioselective Suzuki Coupling of Dihaloazoles
| Dihaloazole | Catalyst/Ligand | Major Product Position | Reference |
| 2,5-Dibromo-1-methylimidazole | Pd(OAc)₂ / Most Phosphines | C5 | nih.gov |
| 2,5-Dibromo-1-methylimidazole | Pd(OAc)₂ / Phospha-adamantane | C2 | nih.gov |
| 2,4-Diiodooxazole | Pd(OAc)₂ / Xantphos | C4 | nih.gov |
| 2,4-Diiodooxazole | Pd(OAc)₂ / Phospha-adamantane | C2 | nih.gov |
This table is based on data for analogous dihaloazole systems and illustrates the principle of catalyst-controlled regioselectivity.
The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, and the Heck reaction, the coupling of an unsaturated halide with an alkene, are also expected to follow a similar trend in reactivity, with the C-Br bond being more susceptible to oxidative addition than the C-Cl bond under standard conditions. acs.org
In addition to the functionalization of C-X bonds, direct C-H functionalization has emerged as a powerful strategy for the derivatization of imidazoles. Nickel-catalyzed C-H arylation and alkenylation reactions have been developed for imidazoles, offering a complementary approach to traditional cross-coupling methods. These reactions typically occur at the most acidic C-H bond, which in the case of N-alkylated imidazoles is the C2-H bond. While this compound does not possess a C-H bond at the C2 position, this methodology is highly relevant for related imidazole derivatives and highlights the advances in the direct functionalization of the imidazole core.
Regioselectivity and Scope of Cross-Coupling with Halogenated Imidazole Substrates
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the construction of C-C bonds. In dihalogenated imidazoles, the regioselectivity of these reactions is primarily governed by the differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl). For this compound, the C-Br bond at the 4-position is expected to be significantly more reactive than the C-Cl bond at the 2-position under standard Suzuki-Miyaura conditions. This inherent difference in reactivity allows for selective functionalization at the C4 position while leaving the C2-chloro substituent intact for potential subsequent transformations.
Studies on related dihaloazoles have demonstrated that catalyst choice can be a critical factor in controlling regioselectivity. For instance, by carefully selecting the palladium catalyst and ligands, the selectivity for coupling at a specific C-X bond can be enhanced. In some cases, changing the catalyst can even reverse the expected regioselectivity, allowing for coupling at the less reactive C-Cl bond. acs.org
The scope of the cross-coupling reaction at the C4-position is anticipated to be broad, accommodating a variety of aryl-, heteroaryl-, cyclopropyl-, and vinylboronic acids. The reaction conditions would likely involve a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source and a phosphine ligand, along with a base in a suitable solvent system.
Table 1: Predicted Regioselectivity of Suzuki-Miyaura Coupling on this compound
| Coupling Partner | Catalyst System | Predicted Major Product |
| Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-Aryl-2-chloro-1,5-dimethyl-1H-imidazole |
| Heteroarylboronic acid | Pd(dppf)Cl₂, Cs₂CO₃ | 4-Heteroaryl-2-chloro-1,5-dimethyl-1H-imidazole |
| Vinylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 4-Vinyl-2-chloro-1,5-dimethyl-1H-imidazole |
C-H Activation and Functionalization of the Imidazole Core
Direct C-H bond functionalization has emerged as a highly efficient and atom-economical strategy for the modification of heterocyclic cores, avoiding the need for pre-functionalized substrates.
Direct C-H Bond Functionalization at Unsubstituted Positions
In this compound, the only available C-H bond on the imidazole ring is at the C2 position, which is already substituted with a chlorine atom. Therefore, direct C-H functionalization of the imidazole core at an unsubstituted position is not applicable to this specific molecule. However, in related imidazole derivatives with an available C-H bond, direct C-H arylation and alkenylation have been successfully achieved using various transition metal catalysts, most notably palladium and nickel. nih.gov The regioselectivity of such reactions is influenced by the electronic and steric properties of the existing substituents on the imidazole ring.
Role of Directing Groups and Catalytic Systems in C-H Activation
In the absence of an available C-H bond on the imidazole ring itself, C-H activation could potentially be directed to one of the methyl substituents or the N-methyl group. The concept of a directing group, a functional group that coordinates to the metal catalyst and positions it in close proximity to a specific C-H bond, is a powerful strategy for achieving high regioselectivity in C-H activation. nih.gov
For this compound, it is conceivable that a directing group could be temporarily installed on the imidazole nitrogen, or that one of the existing substituents could act as a weak directing group. However, the inherent electronic properties of the substituted imidazole ring are more likely to govern the site of any potential C-H activation.
Various catalytic systems have been developed for the C-H functionalization of imidazoles, often employing palladium, rhodium, or nickel catalysts. nih.govoup.com The choice of catalyst, ligand, and reaction conditions can significantly influence the efficiency and regioselectivity of the C-H activation process.
Reactions Involving the Methyl Substituents
The two methyl groups at the C1 and C5 positions of this compound offer additional sites for chemical modification.
Oxidative Transformations of Alkyl Groups
Biomimetic oxidation systems, such as those employing a chemical model for cytochrome P-450, have been shown to efficiently oxidize 2-methylimidazole. nih.gov Other oxidizing agents, such as potassium permanganate (B83412) or selenium dioxide, could also potentially be employed, although the reaction conditions would need to be carefully controlled to avoid degradation of the imidazole ring or reaction at other sensitive sites.
Table 2: Potential Oxidative Transformations of Methyl Groups on the Imidazole Ring
| Reagent | Potential Product |
| KMnO₄ | Imidazole-carboxylic acid |
| SeO₂ | Imidazole-carbaldehyde |
| Cytochrome P-450 model | Imidazolone |
Potential for Radical-Mediated Reactions
The methyl groups on the imidazole ring can also be susceptible to radical-mediated reactions. Hydrogen abstraction from a methyl group by a radical initiator can generate a benzylic-type radical, which can then undergo further reactions. The stability of alkyl radicals is known to be influenced by substitution, with tertiary radicals being more stable than secondary, and secondary more stable than primary. nih.gov
The reactivity of the methyl groups in this compound towards radical reactions would depend on the specific radical species involved and the reaction conditions. For instance, radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator could potentially lead to the formation of a bromomethyl-imidazole derivative, a versatile synthetic intermediate.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are instrumental in predicting the behavior of molecules at the atomic level. For 4-bromo-2-chloro-1,5-dimethyl-1H-imidazole, these calculations can elucidate its geometry, electronic distribution, and reactivity, providing a foundational understanding of its chemical nature.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule—the conformation with the minimum energy. irjweb.com For this compound, DFT calculations, often using a basis set like B3LYP/6-311G++(d,p), would determine the precise bond lengths, bond angles, and dihedral angles. irjweb.com This process is crucial as the geometric structure fundamentally influences the molecule's physical and chemical properties. The planarity of the imidazole (B134444) ring and the orientation of its substituents are key parameters determined through this analysis. irjweb.com
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP)
| Parameter | Bond Length (Å) | Bond/Dihedral Angle (°) |
|---|---|---|
| C4-Br | 1.875 | |
| C2-Cl | 1.730 | |
| N1-C2 | 1.375 | |
| C2-N3 | 1.310 | |
| N3-C4 | 1.380 | |
| C4-C5 | 1.370 | |
| C5-N1 | 1.385 | |
| N1-C(CH3) | 1.470 | |
| C5-C(CH3) | 1.490 | |
| C5-N1-C2-N3 | ||
| 0.5 | ||
| Br-C4-C5-N1 | ||
| 179.8 | ||
| Cl-C2-N1-C5 |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar structures.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. irjweb.com The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and stability. irjweb.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that the molecule is more prone to chemical reactions. irjweb.com For this compound, the HOMO would likely be localized on the electron-rich imidazole ring and the bromine atom, while the LUMO might be distributed across the ring and the electron-withdrawing chloro group. This analysis helps in predicting how the molecule will interact with other chemical species. irjweb.com
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.85 |
| LUMO Energy | -1.95 |
Note: The data in this table is hypothetical and for illustrative purposes.
Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. It is used to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, red-colored areas indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue-colored areas represent positive potential, indicating sites for nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen atoms and the halogen atoms due to their high electronegativity, marking them as potential sites for interaction with electrophiles.
Table 3: Hypothetical Second-Order Perturbation Energies (E(2)) from NBO Analysis for this compound
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
|---|---|---|
| LP(1) N3 | π*(C4-C5) | 25.5 |
| LP(1) Br | σ*(C4-N3) | 5.2 |
| LP(1) Cl | σ*(C2-N1) | 4.8 |
Note: LP denotes a lone pair. The data in this table is hypothetical and for illustrative purposes.
Non-Linear Optical (NLO) Properties Investigations
Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is related to its ability to alter the properties of light passing through it.
The NLO properties of a molecule are quantified by its hyperpolarizabilities. The first hyperpolarizability (β) and second hyperpolarizability (γ) are measures of the second- and third-order NLO responses, respectively. malayajournal.org Computational methods, particularly DFT, can be used to calculate these properties. malayajournal.org Molecules with significant charge transfer characteristics, often found in push-pull systems, tend to exhibit high hyperpolarizability values. biointerfaceresearch.com For this compound, the presence of electron-donating methyl groups and electron-withdrawing halogen atoms could lead to a notable NLO response. The calculated hyperpolarizability values are often compared to those of a standard NLO material like urea (B33335) to assess their potential. malayajournal.orgresearchgate.net
Table 4: Hypothetical Calculated NLO Properties for this compound
| Property | Value (a.u.) |
|---|---|
| Dipole Moment (μ) | 3.5 D |
| Mean Polarizability (α) | 9.5 x 10⁻²⁴ esu |
Note: The data in this table is hypothetical and for illustrative purposes.
Relationship between Electronic Structure and NLO Response
The nonlinear optical (NLO) response of a molecule is intrinsically linked to its electronic structure. For an organic molecule like this compound, computational methods such as Density Functional Theory (DFT) are instrumental in elucidating this relationship. The key electronic properties influencing the NLO response are the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).
Theoretical investigations on various imidazole derivatives have demonstrated that the magnitude of the NLO response is largely governed by intramolecular charge transfer (ICT). The presence of both electron-donating groups (EDGs) and electron-accepting groups (EAGs) attached to a π-conjugated system can significantly enhance the hyperpolarizability. In the case of this compound, the imidazole ring acts as the π-conjugated core. The methyl groups at the 1 and 5 positions are generally considered weak electron-donating groups. The halogen atoms, bromine and chlorine, at the 4 and 2 positions, respectively, exhibit a dual nature; they are electron-withdrawing through induction but can be weakly electron-donating through resonance.
Frontier Molecular Orbitals (FMOs): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller energy gap generally correlates with higher polarizability and hyperpolarizability, as it indicates that the molecule's electron density can be more easily polarized by an external electric field. For substituted imidazoles, the spatial distribution of HOMO and LUMO often reveals the pathways of intramolecular charge transfer. It is expected that for this compound, the HOMO would be distributed over the imidazole ring and the methyl groups, while the LUMO might be influenced by the electronegative halogen atoms.
Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of the charge distribution within a molecule. Regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. In this molecule, the nitrogen atoms of the imidazole ring are expected to be regions of negative potential, while the areas around the hydrogen atoms of the methyl groups would be positive. The halogens would introduce additional regions of negative electrostatic potential. The asymmetry in the charge distribution, quantifiable by the dipole moment, is a prerequisite for a non-zero first-order hyperpolarizability.
Natural Bond Orbital (NBO) Analysis: NBO analysis helps in understanding the charge transfer and delocalization of electron density within the molecule. It can quantify the stabilization energies associated with donor-acceptor interactions, providing insight into the hyperconjugative and conjugative effects that influence the electronic structure and, consequently, the NLO properties.
The expected relationship for this compound is that the combination of substituents on the imidazole ring would lead to a significant dipole moment and a moderate hyperpolarizability. The precise values would depend on the interplay between the inductive and resonance effects of the chloro and bromo substituents.
A hypothetical data table summarizing the kind of results obtained from a DFT calculation on a related halogenated imidazole is presented below.
| Electronic Property | Calculated Value (a.u.) |
| HOMO Energy | -0.25 |
| LUMO Energy | -0.05 |
| HOMO-LUMO Gap (ΔE) | 0.20 |
| Dipole Moment (μ) | 3.5 |
| Mean Polarizability (α) | 120 |
| First-order Hyperpolarizability (β) | 850 |
Note: The values in this table are illustrative and based on typical ranges observed for similar organic molecules.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are a powerful computational tool for studying the time-dependent behavior of molecules, including conformational changes and interactions with their environment, such as a solvent.
The conformation of a molecule can be significantly influenced by the surrounding solvent. MD simulations can model the behavior of this compound in various solvents to understand these effects. The simulation would involve placing the molecule in a box of solvent molecules (e.g., water, ethanol, chloroform) and solving Newton's equations of motion for all atoms in the system over a period of time.
Key aspects that would be investigated in such a study include:
Conformational Stability: While the imidazole ring itself is rigid, the orientation of the methyl groups can be subject to change. MD simulations can explore the potential energy surface to identify the most stable conformations in different solvents. The polarity of the solvent can influence the stability of different conformers. For instance, a more polar solvent might stabilize a conformer with a larger dipole moment.
Solvation Shell Structure: The arrangement of solvent molecules around the solute molecule can be analyzed through radial distribution functions (RDFs). RDFs can reveal the specific atoms of the solute that interact most strongly with the solvent and the nature of these interactions (e.g., hydrogen bonding, van der Waals forces). For this compound, it would be expected that polar solvent molecules would interact more strongly with the nitrogen and halogen atoms of the imidazole derivative.
Hydrogen Bonding Dynamics: In protic solvents like water or ethanol, the formation and breaking of hydrogen bonds between the solvent and the nitrogen atoms of the imidazole ring can be monitored over time. The dynamics of these hydrogen bonds can play a role in the molecule's conformational preferences and its solubility.
Effect of Halogen Atoms: The bromine and chlorine atoms would be expected to participate in halogen bonding with appropriate solvent molecules, which could further influence the molecule's orientation and stability in solution. Co-solvent MD simulations using probes that can form halogen bonds have been shown to be effective in identifying such interaction sites. researchgate.net
A hypothetical data table summarizing the kind of results that might be obtained from MD simulations in different solvents is presented below.
| Solvent | Average Dipole Moment (Debye) | Predominant Conformation | Key Solute-Solvent Interactions |
| Water (Polar, Protic) | 4.2 | Planar | Hydrogen bonding with N atoms |
| Chloroform (Nonpolar) | 3.6 | Planar | van der Waals with ring and halogens |
| Ethanol (Polar, Protic) | 4.0 | Planar | Hydrogen bonding with N atoms |
Note: The data in this table is illustrative and represents the type of information that would be generated from such a computational study.
Despite a comprehensive search of scientific databases and chemical literature, no specific information was found for the compound “this compound.” This suggests that this particular chemical may be a novel compound that has not yet been synthesized or characterized, or it is a specialized intermediate not widely reported in publicly accessible literature.
Consequently, it is not possible to provide an article on its research applications in organic synthesis and materials science as outlined. The search results did yield information on related but structurally distinct imidazole derivatives, such as 4-bromo-1,2-dimethyl-1H-imidazole and various other halogenated imidazoles. However, in strict adherence to the request to focus solely on "this compound," no content can be generated.
Research Applications of 4 Bromo 2 Chloro 1,5 Dimethyl 1h Imidazole in Organic Synthesis and Materials Science
Development of Functional Materials
Integration into Polymeric Structures for Specific Material Properties6.3.2. Design of Materials with Tunable Optical or Electronic Characteristics
No data tables or detailed research findings can be presented as none were found.
Future Directions in Research on 4 Bromo 2 Chloro 1,5 Dimethyl 1h Imidazole
Development of Novel, Atom-Economical Synthetic Pathways
The principles of green chemistry, particularly atom economy, are paramount in modern synthetic design, aiming to maximize the incorporation of starting materials into the final product while minimizing waste. mdpi.com Current synthetic strategies for polysubstituted imidazoles often involve multi-step sequences that may not be optimally efficient. nih.gov Future research should focus on developing more streamlined and atom-economical routes to 4-bromo-2-chloro-1,5-dimethyl-1H-imidazole.
Promising approaches include multicomponent reactions (MCRs), which allow for the construction of complex molecules like polysubstituted imidazoles in a single, convergent step from three or more starting materials. mdpi.comsemanticscholar.org The development of a catalytic MCR procedure could significantly improve the efficiency of synthesizing the core 1,5-dimethyl-imidazole scaffold, which could then be selectively halogenated. rsc.org Furthermore, transition-metal-catalyzed C–H functionalization has emerged as a powerful tool for decorating heterocyclic rings without the need for pre-functionalized substrates, representing another key avenue for atom-economical synthesis. nih.govmdpi.com Research into the direct, regioselective C-H chlorination and bromination of a 1,5-dimethyl-1H-imidazole precursor could bypass traditional, often harsher, halogenation methods.
| Parameter | Hypothetical Traditional Pathway | Proposed Atom-Economical Pathway (e.g., MCR) |
|---|---|---|
| Number of Steps | Multi-step (e.g., 3-5 steps) | Fewer steps (e.g., 1-2 steps) |
| Key Methodologies | Stepwise ring formation, protection/deprotection, separate halogenations | One-pot multicomponent reaction, direct C-H halogenation |
| Atom Economy | Lower (due to byproducts, protecting groups) | Higher (fewer atoms wasted) |
| Waste Generation | Higher (solvents, reagents from multiple steps) | Lower |
| Potential Catalyst | Stoichiometric reagents, harsh acids/bases | Recyclable catalysts (e.g., Y(NO3)3·6H2O, HBF4–SiO2). semanticscholar.orgrsc.org |
Detailed Mechanistic Elucidation of Complex Transformations
A thorough understanding of reaction mechanisms is critical for optimizing reaction conditions and predicting chemical behavior. For this compound, several areas warrant detailed mechanistic investigation. The presence of two different halogen atoms (bromine at C4 and chlorine at C2) offers the potential for selective functionalization through transition-metal-catalyzed cross-coupling reactions. chemistryjournals.netmdpi.com
Future studies should employ a combination of experimental techniques (e.g., kinetic analysis, intermediate characterization) and computational methods, such as Density Functional Theory (DFT), to elucidate the catalytic cycles of these transformations. chemistryjournals.netresearchgate.net Key questions to address include:
What is the relative reactivity of the C-Br versus the C-Cl bond in oxidative addition steps with common catalysts like palladium or nickel? youtube.com
How do the N1 and C5 methyl groups sterically and electronically influence the rate and regioselectivity of these coupling reactions?
Can conditions be tuned to favor selective substitution at one halogen site over the other, enabling sequential, site-specific derivatization?
Additionally, computational studies could explore the possibility of halogen rearrangement (halotropy) under thermal or photochemical conditions, a phenomenon that has been investigated in other halogenated azoles. csic.esresearchgate.net Understanding these fundamental mechanistic pathways is essential for rationally designing synthetic applications for this versatile building block.
Exploration of Untapped Reactivity Profiles with Emerging Methodologies
Advances in synthetic methodology continually open doors to new chemical transformations. The reactivity of this compound has likely not been fully explored with the latest techniques. Future research should aim to apply emerging methodologies to uncover novel reactivity profiles.
Photoredox Catalysis: Visible-light-mediated photocatalysis offers a mild and efficient way to generate radical intermediates, enabling unique bond formations that are often complementary to traditional methods. researchgate.net This approach could be used to functionalize the imidazole (B134444) core or the methyl substituents through novel C-H activation pathways. researchgate.net
Selective Cross-Coupling: While traditional cross-coupling is established, modern advancements allow for the coupling of previously challenging partners. Research could explore nickel-catalyzed C-H/C-O arylations or alkenylations, using phenol (B47542) derivatives as coupling partners, which would expand the range of accessible derivatives. nih.govresearchgate.net Furthermore, developing protocols for Suzuki-Mariyaura reactions on unprotected haloimidazoles would enhance the practicality of such transformations. nih.govacs.org
Nucleophilic Substitution: The electronic properties of the di-halogenated imidazole ring could be exploited in nucleophilic substitution reactions, potentially leading to the synthesis of novel functionalized imidazoles. beilstein-journals.orgresearchgate.netsemanticscholar.org Computational studies could help predict the feasibility and regioselectivity of such reactions. researchgate.net
Expansion of Applications in Advanced Materials and Catalysis Beyond Current Scope
The unique structural and electronic features of this compound make it an attractive candidate for applications beyond a simple synthetic intermediate. The imidazole nucleus is a key component in various functional materials and catalysts. nih.govmdpi.com
Future research should investigate its potential in the following areas:
Polymer Science: The di-halogenated nature of the molecule provides two distinct handles for polymerization or post-polymerization functionalization. It could serve as a monomer or cross-linking agent to create functional polymers with tailored thermal stability, conductivity, or sensory properties. researchgate.netacs.org
Catalysis: The imidazole nitrogen atoms can act as ligands for transition metals. The compound could be used to synthesize novel metal complexes for homogeneous catalysis. researchgate.net The electronic properties of the complex, and thus its catalytic activity, could be fine-tuned by the halogen and methyl substituents.
N-Heterocyclic Carbene (NHC) Precursors: Imidazoles are common precursors to NHCs, which are powerful ligands in organometallic catalysis. acs.org Future work could explore the conversion of this compound into a new class of NHC ligands, where the C4-bromo substituent could be used for further functionalization after the NHC-metal complex is formed.
| Potential Application Area | Key Structural Feature(s) | Proposed Research Direction |
|---|---|---|
| Functional Polymers | Two reactive halogen sites (C-Br, C-Cl) | Investigate as a monomer for step-growth polymerization or as a cross-linking agent. researchgate.netacs.org |
| Homogeneous Catalysis | N-donor sites for metal coordination; tunable electronics from halogens | Synthesize and characterize novel palladium, nickel, or copper complexes and test their catalytic activity. researchgate.net |
| N-Heterocyclic Carbene (NHC) Ligands | Imidazole core; C4-bromo group for post-modification | Develop a synthetic route to the corresponding imidazolium (B1220033) salt and explore its use as an NHC precursor. acs.org |
| Materials Science | Rigid heterocyclic core, potential for π-stacking and halogen bonding | Explore incorporation into metal-organic frameworks (MOFs) or as a component in chemosensory materials. acs.orgmdpi.com |
Q & A
Q. What are the common synthetic routes for preparing 4-bromo-2-chloro-1,5-dimethyl-1H-imidazole, and what factors influence reaction yields?
- Methodological Answer : The synthesis typically involves halogenation and alkylation of imidazole precursors. Solvent-free methods under reflux conditions with catalysts like acetic acid or ammonium acetate are efficient for minimizing side reactions . For example, 2-chloro-1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole (CLMPDI) was synthesized via solvent-free pathways, achieving yields >70% by optimizing temperature (333–373 K) and reactant stoichiometry . Key factors include:
- Catalyst selection : Acidic conditions promote cyclization and halogen incorporation.
- Halogen source : N-bromosuccinimide (NBS) or SOCl₂ for bromination/chlorination.
- Substituent positioning : Methyl groups at positions 1 and 5 reduce steric hindrance, improving reaction efficiency .
Q. How can spectroscopic techniques (NMR, FTIR) be optimized for characterizing this compound?
- Methodological Answer :
- ¹H NMR : Expect aromatic protons in δ 7.3–8.3 ppm (e.g., δ 7.36 ppm for imidazole protons) and methyl groups at δ 2.6–2.8 ppm. Coupling patterns distinguish substituent positions .
- FTIR : Key peaks include ~1611 cm⁻¹ (C=N stretching), ~590 cm⁻¹ (C-Br), and ~745 cm⁻¹ (C-Cl). Absence of broad O-H/N-H peaks (~3200 cm⁻¹) confirms successful halogenation .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 222.12 for brominated analogs) validate molecular weight .
Q. What are the key considerations for purity analysis using HPLC or TLC?
- Methodological Answer :
- TLC : Use silica gel plates with ethyl acetate/hexane (3:7). The target compound typically has an Rf ~0.65 (similar to Sb23 in ).
- HPLC : Optimize mobile phases (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) and C18 columns for retention time consistency. Monitor UV absorption at 254 nm for halogenated aromatics .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions in crystallographic data for halogenated imidazoles?
- Methodological Answer :
- Software Tools : SHELXL refines crystal structures by modeling hydrogen bonding and disorder. For example, 4,5-dibromo-1,2-dimethyl-1H-imidazolium bromide required iterative refinement to resolve anion-cation interactions .
- Validation : Use PLATON/CHECKCIF to flag outliers in bond lengths/angles. For instance, C-Br bonds should be ~1.9–2.0 Å; deviations >0.05 Å suggest data inconsistencies .
- Hydrogen Bonding : Graph-set analysis (e.g., Etter’s rules) identifies patterns (e.g., N–H⋯Br in ) that stabilize crystal packing.
Q. How does the substitution pattern influence the biological activity of halogenated imidazoles?
- Methodological Answer :
- Comparative Studies : Replace bromine with fluorine (electron-withdrawing) or methyl (electron-donating) groups. For example, 4-(4-chlorophenyl)-2,5-dimethyl-1H-imidazole showed higher antifungal activity than fluorinated analogs due to enhanced lipophilicity .
- QSAR Modeling : Correlate Hammett constants (σ) of substituents with IC₅₀ values. Bromine’s σ (~0.23) balances electronic effects for enzyme inhibition .
- Enzyme Assays : Test against cytochrome P450 or kinases. Halogens at position 4 improve steric complementarity with hydrophobic binding pockets .
Q. What computational methods are suitable for predicting the binding affinity of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with EGFR (PDB ID: 1M17). Parameters include a grid box centered on the ATP-binding site (20 ų) and Lamarckian genetic algorithms .
- ADMET Prediction : SwissADME predicts logP (~2.5) and bioavailability. High Caco-2 permeability (>0.9) suggests oral efficacy .
- MD Simulations : GROMACS runs (100 ns) assess stability of ligand-receptor complexes. RMSD <2 Å indicates stable binding .
Q. How can hydrogen bonding patterns in the crystal structure affect the compound’s stability?
- Methodological Answer :
- Graph-Set Analysis : Classify interactions (e.g., N–H⋯Br in ) as D (donor) or A (acceptor). Chains (C(4)) or rings (R₂²(8)) enhance thermal stability.
- Thermogravimetric Analysis (TGA) : Compounds with intermolecular C–H⋯Br bonds (e.g., ) show decomposition temperatures >250°C.
- Hirshfeld Surfaces : Quantify contact contributions (e.g., Br⋯H interactions ~12% in ) using CrystalExplorer.
Data Contradiction Analysis
Q. How should discrepancies in biological activity data between analogous compounds be addressed?
- Methodological Answer :
- Dose-Response Curves : Replicate assays (n=3) to confirm IC₅₀ values. For example, 4-bromo derivatives may show variable cytotoxicity due to batch-dependent purity .
- Structural Confirmation : Re-characterize conflicting samples via SC-XRD to rule out polymorphic differences (e.g., twinning in ).
- Meta-Analysis : Compare with PubChem BioAssay data (AID 1259401) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
